molecular formula C9H11BrClNO B1288128 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol CAS No. 924868-93-9

4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol

Cat. No.: B1288128
CAS No.: 924868-93-9
M. Wt: 264.54 g/mol
InChI Key: HONZMVUOKSZIHR-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Dimethylaminomethylation: The attachment of a dimethylamino group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the correct placement of each substituent on the benzene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar steps as mentioned above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine and chlorine atoms can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions and modifications are required .

Properties

IUPAC Name

4-bromo-2-chloro-6-[(dimethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-12(2)5-6-3-7(10)4-8(11)9(6)13/h3-4,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONZMVUOKSZIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C(=CC(=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237210
Record name 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924868-93-9
Record name 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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